molecular formula C25H25ClN2O4 B10901825 ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B10901825
M. Wt: 452.9 g/mol
InChI Key: ATDLITFOIOGKLP-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

The synthesis of ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate involves several steps. Initially, the compound is synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine, yielding the desired pyran derivative in high yield . The carbonitrile and primary amino groups in the pyran ring act as reactive sites for further functionalization. Industrial production methods typically involve similar synthetic routes but are optimized for scale and efficiency.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The compound’s reactive sites, such as the amino and cyano groups, allow it to form covalent bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:

This compound’s unique combination of functional groups and reactivity makes it a valuable intermediate in the synthesis of various bioactive and functional materials.

Properties

Molecular Formula

C25H25ClN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

ethyl 6-amino-4-[5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C25H25ClN2O4/c1-5-30-25(29)22-16(4)32-24(28)21(12-27)23(22)20-11-17(14(2)10-15(20)3)13-31-19-8-6-18(26)7-9-19/h6-11,23H,5,13,28H2,1-4H3

InChI Key

ATDLITFOIOGKLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C(=C2)COC3=CC=C(C=C3)Cl)C)C)C#N)N)C

Origin of Product

United States

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